Computed Lipophilicity (LogP) Advantage Over 4-Fluoro Analog
The computed LogP of 3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-ol is 1.18, compared to 0.6 for the non-methylated analog 3-amino-3-(4-fluorophenyl)propan-1-ol [1]. This ΔLogP of +0.58 indicates roughly 3‑4 fold higher lipophilicity, which can translate to improved passive membrane permeability [1].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 1.18 (Fluorochem) |
| Comparator Or Baseline | 3-Amino-3-(4-fluorophenyl)propan-1-ol: LogP = 0.6 (PubChem XLogP3) |
| Quantified Difference | ΔLogP ≈ 0.58 |
| Conditions | Computed LogP prediction (Fluorochem) vs. XLogP3 (PubChem) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, potentially improving oral bioavailability or cell-based assay performance relative to the 4-fluoro analog.
- [1] PubChem. Compound Summary: 3-Amino-3-(4-fluorophenyl)propan-1-ol. CID 22115252. https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-3-_4-fluorophenyl_propan-1-ol View Source
